REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[C:3]1[N:8]=[C:7]([CH2:9][C:10]#N)[C:6]([N+:12]([O-])=O)=[CH:5][CH:4]=1>[Ni].C(OCC)(=O)C>[CH3:1][N:2]([CH3:15])[C:3]1[N:8]=[C:7]2[CH:9]=[CH:10][NH:12][C:6]2=[CH:5][CH:4]=1
|
Name
|
(6-dimethylamino-3-nitro-2-pyridyl)-acetonitrile
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C(=N1)CC#N)[N+](=O)[O-])C
|
Name
|
Compound 5c
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C(=N1)CC#N)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
was shaken under ahydrogen atmosphere (3 atm) for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed thoroughly with absolute ethanol), and absolute ethanol/acetic acid (4:1, 50 mL)
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in water(25 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methylene chloride (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
FILTRATION
|
Details
|
filter (approximately 100 g)
|
Type
|
CUSTOM
|
Details
|
The resulting filtrate was evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C2C(=N1)C=CN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.73 mmol | |
AMOUNT: MASS | 0.44 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |